molecular formula C10H7BrN2O2 B2357602 6-Bromo-2-methyl-5-nitroquinoline CAS No. 1330752-96-9

6-Bromo-2-methyl-5-nitroquinoline

Cat. No. B2357602
CAS RN: 1330752-96-9
M. Wt: 267.082
InChI Key: MLAYXTOLDSSLFW-UHFFFAOYSA-N
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Description

6-Bromo-2-methyl-5-nitroquinoline is a chemical compound with the molecular formula C10H7BrN2O2 and a molecular weight of 267.082. It is a derivative of quinoline, a nitrogen-containing bicyclic compound .


Synthesis Analysis

The synthesis of quinoline derivatives, including 6-Bromo-2-methyl-5-nitroquinoline, often involves chemical modification of the quinoline nucleus, which is a common approach in drug discovery . One of the compounds synthesized, N-(2-(6-bromo-2-methoxyquinolin-3-yl)-3-chloro-4-oxoazetidin-1-yl) isonicotinamide, demonstrated good antimicrobial activity .


Molecular Structure Analysis

The molecular structure of 6-Bromo-2-methyl-5-nitroquinoline consists of a quinoline nucleus, which is a bicyclic compound containing a benzene ring fused with a pyridine moiety .


Chemical Reactions Analysis

Quinoline derivatives, including 6-Bromo-2-methyl-5-nitroquinoline, are known to exhibit various biological activities. These activities depend on the substitution on the heterocyclic pyridine ring . The chemical modification of quinoline is a common approach in drug discovery .


Physical And Chemical Properties Analysis

The average mass of 6-Bromo-2-methyl-5-nitroquinoline is 253.052 Da, and its monoisotopic mass is 251.953430 Da . More detailed physical and chemical properties may be available from specialized chemical databases .

Mechanism of Action

Quinolines are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death . This mechanism of action may be applicable to 6-Bromo-2-methyl-5-nitroquinoline, given its quinoline structure.

Safety and Hazards

The safety data sheet for 6-Bromo-5-nitroquinoline suggests that it should be handled with care. In case of accidental ingestion or contact, immediate medical attention is advised .

Future Directions

Quinoline derivatives, including 6-Bromo-2-methyl-5-nitroquinoline, have potential applications in various fields, including medicine, food, catalysts, dyes, materials, refineries, and electronics . Future research may focus on synthesizing new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .

properties

IUPAC Name

6-bromo-2-methyl-5-nitroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2O2/c1-6-2-3-7-9(12-6)5-4-8(11)10(7)13(14)15/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLAYXTOLDSSLFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C(=C(C=C2)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-2-methyl-5-nitroquinoline

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